Non‑Esterified Structure Eliminates Esterase‑Dependent Prodrug Activation Requirement
Cefmatilen (S‑1090) is a non‑esterified, intrinsically active oral cephalosporin that does not require esterase‑mediated hydrolysis for antibacterial activity [1]. This contrasts with the ester‑type prodrugs cefditoren pivoxil, cefpodoxime proxetil, cefteram pivoxil, and cefetamet pivoxil, all of which incorporate a cleavable ester moiety at the C‑4 position to enhance oral absorption and must undergo enzymatic activation in vivo [2]. The non‑esterified nature of cefmatilen eliminates the pharmacokinetic variability associated with inter‑individual differences in esterase activity, the potential for carnitine depletion linked to pivoxil ester moieties, and the requirement for metabolic activation prior to antibacterial effect [3].
| Evidence Dimension | Ester prodrug moiety requirement for oral absorption and activation |
|---|---|
| Target Compound Data | No ester moiety; intrinsically active |
| Comparator Or Baseline | Cefditoren pivoxil, cefpodoxime proxetil, cefteram pivoxil: contain cleavable ester at C-4 position requiring esterase hydrolysis |
| Quantified Difference | Qualitative structural distinction – absence vs. presence of ester prodrug moiety |
| Conditions | Structural analysis and mechanism-of-action classification |
Why This Matters
This structural distinction eliminates pharmacokinetic variability from esterase polymorphisms and avoids pivoxil‑associated carnitine depletion, making cefmatilen preferable for in vitro assays requiring direct activity without metabolic activation and for formulation studies of non‑esterified oral beta‑lactams.
- [1] Kondo K, Takase S, Nishimoto Y, et al. Genotoxicity studies of cefmatilen hydrochloride hydrate (S-1090). J Toxicol Sci. 2001;26 Suppl 1:243-54. View Source
- [2] Mikamo H, Kawazoe K, Sato Y, et al. In vitro and in vivo antibacterial activities of S-1090, a new oral cephalosporin, in the fields of obstetrics and gynecology. Chemotherapy. 1998;44(3):152-158. View Source
- [3] Holme E, Greter J, Jacobson CE, et al. Carnitine deficiency induced by pivampicillin and pivmecillinam therapy. Lancet. 1989;2(8661):469-473. (Class‑level context for pivoxil ester risk) View Source
